molecular formula C8H6N4O B13295832 2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde

2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13295832
M. Wt: 174.16 g/mol
InChI Key: PJUDBKJXRXCNBT-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, which is then reacted with a pyrimidine derivative under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key biochemical processes essential for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-1-YL)pyridine
  • 2-(1H-Pyrazol-1-YL)quinoline
  • 2-(1H-Pyrazol-1-YL)benzaldehyde

Uniqueness

2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to its dual-ring structure, which combines the properties of both pyrazole and pyrimidine rings. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-pyrazol-1-ylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-6-7-4-9-8(10-5-7)12-3-1-2-11-12/h1-6H

InChI Key

PJUDBKJXRXCNBT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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